molecular formula C25H19ClFN3O5 B174907 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine CAS No. 169516-55-6

4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

Cat. No. B174907
M. Wt: 495.9 g/mol
InChI Key: GNUVHXHFIIZVRP-VLVHOKLOSA-N
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Description



  • 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a complex nucleoside compound.

  • It contains a 7-deazapurine base (pyrrolo[2,3-d]pyrimidine) linked to a sugar moiety (2-deoxy-2-fluoro-beta-D-arabinofuranosyl) via a glycosidic bond.

  • The compound exhibits interesting structural features due to its halogenated base and benzoyl-substituted sugar.





  • Synthesis Analysis



    • The synthesis involves several steps, including nucleobase anion glycosylation and subsequent deprotection and functionalization.

    • Nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide yields the desired nucleoside.

    • The stereochemistry of the glycosidic bond is crucial for its biological activity.





  • Molecular Structure Analysis



    • The compound consists of a 7-deazapurine base (pyrrolo[2,3-d]pyrimidine) and a sugar moiety.

    • The sugar conformation is influenced by the fluorine atom, which shifts it from S towards N by about 10%.

    • The halogen substituents in the base increase hydrophobicity and polarizability of the nucleobases.





  • Chemical Reactions Analysis



    • The compound can undergo glycosylation, deprotection, and functionalization reactions.

    • The glycosylation step selectively yields the desired beta-D-anomer.

    • Subsequent reactions lead to the formation of 2’-deoxy-2’-fluoro-beta-D-arabinofuranosyl 7-deazaisoguanine.





  • Physical And Chemical Properties Analysis



    • The compound’s melting point, solubility, and stability should be investigated.

    • Its UV-vis absorption and fluorescence properties may provide insights into its behavior.




  • Safety And Hazards



    • Safety data, toxicity, and potential hazards associated with handling and exposure should be assessed.

    • Consult relevant literature and safety guidelines.




  • Future Directions



    • Investigate its biological activity, potential as an antiviral or anticancer agent, and pharmacokinetics.

    • Explore modifications to enhance its efficacy or selectivity.

    • Collaborate with computational chemists for molecular modeling studies.




    properties

    IUPAC Name

    [(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H19ClFN3O5/c26-21-17-11-12-30(22(17)29-14-28-21)23-19(27)20(35-25(32)16-9-5-2-6-10-16)18(34-23)13-33-24(31)15-7-3-1-4-8-15/h1-12,14,18-20,23H,13H2/t18-,19+,20-,23-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GNUVHXHFIIZVRP-VLVHOKLOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H19ClFN3O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    495.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate

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